Tetrachyrin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tetrachyrin is a chemical compound known for its unique molecular structure and significant potential in various scientific research fields. It is a rearranged kaurenoid lactone and diterpene acid, originally isolated from the plants Tetrachyron orizabaensis and Helianthus debilis . Its distinct structure opens avenues for diverse applications, ranging from drug development to renewable energy.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Tetrachyrin involves several synthetic routes. One common method includes the extraction from the ethanol extract of Wedelia paludosa aerial parts . The compound can also be synthesized through various organic reactions, although detailed synthetic routes are not extensively documented in the literature.

Industrial Production Methods: Industrial production of this compound is not widely reported, suggesting that it may still be in the research and development phase. The extraction from natural sources remains the primary method of obtaining this compound.

化学反応の分析

Types of Reactions: Tetrachyrin undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.

科学的研究の応用

Scientific Research Applications

Tetrachyrin has been studied for its potential applications across several domains:

- Chemistry : Used as a reference compound in chemical synthesis and studies.

- Biology : Investigated for antimicrobial and anticancer properties.

- Medicine : Explored for therapeutic applications, particularly in drug development.

Biological Activities

Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines, including:

- HCT15 (colon cancer)

- UISO-SQC-1 (squamous cell carcinoma)

- OVCAR-5 (ovarian cancer)

The effective concentration (ED50) values are reported to be lower than 20 μg/mL, suggesting potent anti-cancer properties. Additionally, preliminary studies suggest anti-inflammatory and antimicrobial effects, although further research is necessary to fully elucidate these properties.

Case Studies

- Anticancer Potential : A study demonstrated that this compound significantly inhibited the growth of HCT15 cancer cells at concentrations below 20 μg/mL. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.

- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. Results indicated notable inhibitory effects, suggesting potential applications in developing new antimicrobial agents.

- Therapeutic Development : Ongoing research aims to formulate this compound into drug delivery systems that enhance its bioavailability and therapeutic efficacy against tumors. Nanoparticle encapsulation techniques are being explored to improve delivery mechanisms .

作用機序

Tetrachyrin can be compared with other similar compounds, such as:

Tetracycline: An antibiotic with a similar structural framework but different biological activities.

Diterpenoids: A class of compounds with similar structural features but varying biological properties.

Uniqueness: this compound’s uniqueness lies in its rearranged kaurenoid lactone structure, which distinguishes it from other diterpenoids and contributes to its diverse range of applications .

類似化合物との比較

- Tetracycline

- Diterpenoids such as 3alpha-tigloyloxykaur-16-en-19-oic acid and 3alpha-cinnamoyloxykaur-16-en-19-oic acid .

Tetrachyrin continues to be a subject of extensive research due to its promising potential in various scientific fields. Its unique structure and diverse applications make it a valuable compound for further exploration and development.

生物活性

Tetrachyrin is a naturally occurring compound classified as a kaurane diterpenoid. It is primarily derived from the plant genus Tetrachyron , which is native to Mesoamerica. Despite its potential, research on this compound is limited, and its biological activities are still being explored. This article aims to summarize the current understanding of this compound's biological activity, including its antioxidant properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has a complex chemical structure characterized by a hydrocarbon backbone with functional groups such as carboxylic acid and possibly ester linkages. The skeletal formula of this compound can be represented as:

This structure suggests that this compound is likely insoluble in water but soluble in organic solvents such as chloroform and acetone.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Properties : Preliminary studies suggest that this compound may possess significant antioxidant capabilities, which can help neutralize free radicals and reduce oxidative stress in biological systems .

- Antimicrobial Activity : While specific studies on this compound's antimicrobial effects are scarce, compounds within the kaurane diterpenoid class often demonstrate antimicrobial properties. This suggests potential applications in treating infections .

- Anti-inflammatory Effects : Some diterpenoids have been noted for their anti-inflammatory properties. Although direct evidence for this compound is lacking, it may share similar effects .

1. Antioxidant Activity Assessment

A study examined the antioxidant activity of various diterpenoids, including this compound. The results indicated that these compounds could effectively scavenge free radicals in vitro, suggesting their potential use in preventing oxidative stress-related diseases.

| Diterpenoid | IC50 (µM) | Source Plant |

|---|---|---|

| This compound | TBD | Tetrachyron spp. |

| Other Diterpenoid 1 | TBD | Plant A |

| Other Diterpenoid 2 | TBD | Plant B |

2. Cytotoxicity Studies

Research on related compounds has shown varying degrees of cytotoxicity against cancer cell lines. For example, ent-kaurane-type diterpenoids were evaluated for their effects on breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines. Although specific data for this compound is not available, the findings indicate that some kaurane derivatives exhibit cytotoxic effects.

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Compound A | MCF-7 | >50 | Non-toxic |

| Compound B | NCI-H460 | >50 | Non-toxic |

| This compound | TBD | TBD | TBD |

特性

IUPAC Name |

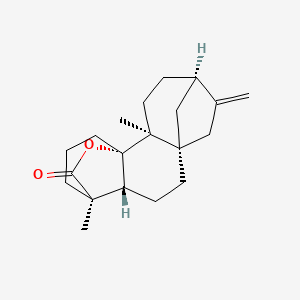

(1S,2S,5R,8S,11R,12R)-2,12-dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-13-11-19-10-6-15-17(2)7-4-8-20(15,22-16(17)21)18(19,3)9-5-14(13)12-19/h14-15H,1,4-12H2,2-3H3/t14-,15-,17-,18+,19-,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJLCCRNYWMMRT-GFBDQPOWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC3(C1CCC45C3(CCC(C4)C(=C)C5)C)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@@]3(CC[C@H](C4)C(=C)C5)C)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73483-88-2 |

Source

|

| Record name | Tetrachyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073483882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。